Dechloroalclometasone dipropionate

Overview

Description

Dechloroalclometasone dipropionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of alclometasone dipropionate, which is commonly used in dermatology to treat various inflammatory skin conditions such as eczema, psoriasis, and dermatitis .

Mechanism of Action

Target of Action

Dechloroalclometasone dipropionate, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .

Mode of Action

This compound acts as a selective glucocorticoid receptor agonist . The exact mechanism of its anti-inflammatory activity is unclear, but it’s thought to act by inducing phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of phospholipase A2 , leading to a decrease in the formation of arachidonic acid derivatives . This action disrupts the synthesis of inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation .

Pharmacokinetics

Similar corticosteroids are known to be absorbed systemically when applied topically . The systemic bioavailability is influenced by factors such as the integrity of the skin barrier and the use of occlusive dressings .

Result of Action

The action of this compound results in anti-inflammatory , antipruritic (anti-itch) , and vasoconstrictive effects . By inhibiting the release of inflammatory mediators, it helps to reduce inflammation, relieve itching, and constrict blood vessels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the condition of the skin where the drug is applied can affect its absorption and hence its efficacy

Biochemical Analysis

Biochemical Properties

Dechloroalclometasone dipropionate interacts with various enzymes and proteins in the body. As a synthetic corticosteroid, it is known to have anti-inflammatory, antipruritic, and vasoconstrictive properties .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it is known to inhibit the production of inflammatory mediators, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a selective glucocorticoid receptor agonist, and its anti-inflammatory activity is thought to be due to the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dechloroalclometasone dipropionate involves multiple steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to maintain consistency and purity. High-performance liquid chromatography (HPLC) is commonly used for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

Dechloroalclometasone dipropionate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, affecting the compound’s activity.

Reduction: Used to alter specific functional groups to enhance the compound’s stability.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or reduce its corticosteroid activity .

Scientific Research Applications

Dechloroalclometasone dipropionate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of various functional groups on corticosteroid activity.

Biology: Investigated for its effects on cellular processes and its potential to modulate immune responses.

Medicine: Primarily used in dermatology to treat inflammatory skin conditions. It is also being explored for its potential in treating other inflammatory diseases.

Industry: Used in the formulation of topical creams and ointments for its anti-inflammatory properties

Comparison with Similar Compounds

Similar Compounds

Alclometasone dipropionate: The parent compound, used for similar dermatological applications.

Beclomethasone dipropionate: Another corticosteroid with similar anti-inflammatory properties.

Triamcinolone acetonide: A corticosteroid used for its potent anti-inflammatory effects

Uniqueness

Dechloroalclometasone dipropionate is unique due to its specific chemical structure, which provides a balance between potency and safety. Its dechlorinated form may offer reduced side effects compared to its chlorinated counterparts, making it a valuable option for long-term use in treating chronic inflammatory conditions .

Biological Activity

Dechloroalclometasone dipropionate is a synthetic corticosteroid used primarily in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on its efficacy, safety, and comparative studies with other corticosteroids.

Overview of this compound

This compound is a derivative of alclometasone dipropionate, designed to enhance its potency and reduce systemic absorption while maintaining local therapeutic effects. It is classified as a medium to high-potency topical corticosteroid, commonly used in the treatment of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.

Corticosteroids like this compound exert their effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the modulation of gene expression, resulting in:

- Inhibition of pro-inflammatory cytokines : Reduces the production of substances that promote inflammation.

- Vasoconstriction : Decreases blood flow to inflamed areas, reducing redness and swelling.

- Immunosuppression : Limits the immune response, which is beneficial in conditions characterized by excessive immune activity.

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in reducing symptoms associated with inflammatory skin diseases. A comparative study involving alclometasone dipropionate and hydrocortisone showed that both treatments were similarly effective in alleviating eczema symptoms with minimal side effects, such as cutaneous atrophy or telangiectasia .

Table 1: Comparative Efficacy of Corticosteroids

Safety Profile

The safety profile of this compound has been assessed in various clinical trials. The incidence of systemic side effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression, is considered low when used appropriately. In studies where this compound was applied under occlusion, no significant changes in plasma cortisol levels were observed, indicating a favorable safety margin for topical use .

Case Studies

Several case studies have been published highlighting the successful application of this compound in treating recalcitrant skin conditions:

- Case Study 1 : A patient with chronic eczema showed significant improvement after 4 weeks of treatment with this compound, achieving nearly complete resolution of symptoms without any adverse effects.

- Case Study 2 : In a cohort of patients with psoriasis, treatment with this corticosteroid resulted in a marked reduction in plaque thickness and scaling after 6 weeks of continuous application.

Properties

IUPAC Name |

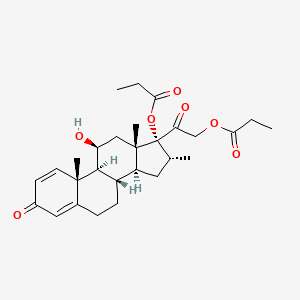

[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25-,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBDTSZFGVHTSP-FSFJKGNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222140 | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71868-53-6 | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECHLOROALCLOMETASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EE90N4Z0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.